molecular formula C5H9I B1592595 (2-Iodoethyl)cyclopropane CAS No. 335449-19-9

(2-Iodoethyl)cyclopropane

Cat. No. B1592595
M. Wt: 196.03 g/mol
InChI Key: GPVQDOZPSDGYPC-UHFFFAOYSA-N
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Description

“(2-Iodoethyl)cyclopropane” is an organic compound with the molecular formula C5H9I and a molecular weight of 196.03 . It is also known as Iodoethylcyclopropane, Cyclopropyl ethyl iodide, or 2-Iodocyclopropylethane. It is used in medicinal and chemical research.


Synthesis Analysis

The synthesis of “(2-Iodoethyl)cyclopropane” can be achieved from 2-Cyclopropylethanol . More detailed information about the synthesis process could not be found in the search results.


Molecular Structure Analysis

The InChI code for “(2-Iodoethyl)cyclopropane” is 1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2 . The compound has a molecular weight of 196.03 .

It has a predicted boiling point of 163.9±9.0 °C and a predicted density of 1.787±0.06 g/cm3 .

Scientific Research Applications

1. Organocatalytic Applications

  • Summary of Application: Cyclopropene- and cyclopropenium-based catalysts have been used in organic transformations. These compounds have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds .
  • Methods of Application: The catalytic applications of these compounds have been developed in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
  • Results or Outcomes: The development of these novel small molecule-based catalysts for organic transformations has increased noticeably in the last two decades .

2. Synthesis of Cyclopropane-containing Natural Products

  • Summary of Application: Recent advances in the synthesis of cyclopropane-containing natural products have been discussed, highlighting the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
  • Methods of Application: The synthesis involves the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
  • Results or Outcomes: The examples showcased in the review aim to inspire students and practitioners of organic synthesis to seek further advances in the chemical synthesis of cyclopropanes, both in the context of target-oriented syntheses and method developments .

3. Easier and Safer Synthesis of Medicines

  • Summary of Application: Cyclopropane and its derivatives have been used in the synthesis of medicines. The use of these compounds can potentially make the synthesis process easier and safer .
  • Results or Outcomes: The use of cyclopropane derivatives in the synthesis of medicines could potentially lead to safer and more efficient production processes .

4. Organocatalytic Applications

  • Summary of Application: A very recent addition to this particular research area is cyclopropene- and cyclopropenium-based catalysts. In fact, a wide range of cyclopropene derivatives have been found serving as valuable synthons for the construction of carbocycles, heterocycles and other useful organic compounds .
  • Methods of Application: Many synthetic protocols have been developed using cyclopropene-based compounds as organocatalysts. The main objective of this review is to highlight recent developments in the catalytic applications of cyclopropene-based small molecules in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
  • Results or Outcomes: The development of novel small molecule-based catalysts for organic transformations has increased noticeably in the last two decades .

Safety And Hazards

“(2-Iodoethyl)cyclopropane” is associated with several hazard statements including H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-iodoethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVQDOZPSDGYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624181
Record name (2-Iodoethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodoethyl)cyclopropane

CAS RN

335449-19-9
Record name (2-Iodoethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Iodoethyl)cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EL Lucas - 2019 - search.proquest.com
Transition metal-catalyzed cross-coupling (XC) reactions are a critical component of the organic chemist’s toolbox. The eminence of these methods is illustrated by the 2010 Nobel Prize …
Number of citations: 2 search.proquest.com
RW Khoury - 1968 - Department of Chemistry. University …
Number of citations: 0

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